molecular formula C20H19BrN2O5 B11307124 7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11307124
M. Wt: 447.3 g/mol
InChI Key: QDADSJGLZDZOHA-UHFFFAOYSA-N
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Description

7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a bromine atom, a furan ring, a morpholine ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: This step involves the cyclization of appropriate precursors to form the furan ring.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Materials Science: Its unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine rings but lacks the chromene core.

    4-Hydroxy-2-quinolones: Similar in having a heterocyclic core but differ in the specific functional groups and overall structure.

Uniqueness

7-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its bromine atom, furan ring, morpholine ring, and chromene core. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H19BrN2O5

Molecular Weight

447.3 g/mol

IUPAC Name

7-bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19BrN2O5/c21-13-3-4-14-16(24)11-19(28-18(14)10-13)20(25)22-12-15(17-2-1-7-27-17)23-5-8-26-9-6-23/h1-4,7,10-11,15H,5-6,8-9,12H2,(H,22,25)

InChI Key

QDADSJGLZDZOHA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)C4=CC=CO4

Origin of Product

United States

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